molecular formula C18H12BrFOS B580334 (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone CAS No. 1132832-75-7

(5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

Cat. No. B580334
CAS RN: 1132832-75-7
M. Wt: 375.255
InChI Key: DSNLQVKYUASMTN-UHFFFAOYSA-N
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Description

“(5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone” is a chemical compound with the IUPAC name "(5-bromo-2-methylphenyl) (5- (4-fluorophenyl)thiophen-2-yl)methanone" . It has a molecular weight of 376.27 .


Synthesis Analysis

The synthesis of this compound involves a Grignard reaction . The reaction starts with the preparation of a Grignard reagent from 2 p-Fluoro bromo benzenes and magnesium chips in THF . This Grignard reagent is then reacted with 2-bromothiophene in the presence of a palladium catalyst . After the reaction is complete, the system is cooled and treated with dilute hydrochloric acid . The product is then extracted, dried, and concentrated under reduced pressure to obtain a light tan solid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code "1S/C18H13BrFOS/c1-11-2-5-13 (19)10-15 (11)18 (21)17-9-8-16 (22-17)12-3-6-14 (20)7-4-12/h2-10,22H,1H3" .


Physical And Chemical Properties Analysis

This compound has a melting point of 103 °C and a predicted boiling point of 438.3±40.0 °C . It has a predicted density of 1.388 g/cm3 . It is slightly soluble in DMSO and hexanes when heated . It is a solid at room temperature and has a white to off-white color .

Scientific Research Applications

  • Thiophenes, like those found in similar compounds, are utilized in diverse applications such as material science and pharmaceuticals, and exhibit a wide spectrum of biological activities. These activities range from antibacterial, antifungal, antioxidant, antiviral, antianxiety, antiprotozoal, insecticidal, antiproliferative to herbicidal properties. Additionally, polymeric thiophenes are used in electronic applications like thin-film transistors and solar cells (Nagaraju et al., 2018).

  • Compounds structurally similar to (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone have demonstrated significant in vitro cytotoxicity against various human cancer cell lines, indicating their potential use in cancer therapy (Công et al., 2020).

  • Such compounds have also been explored for their antibacterial properties, showing effectiveness against pathogenic bacteria. This suggests potential applications in developing new antimicrobial agents (Nagaraj et al., 2018).

  • Molecular docking studies of similar compounds have been conducted to understand their antibacterial activity, providing insights into their potential as therapeutic agents (Shahana & Yardily, 2020).

  • These compounds have also been evaluated for their potential use in brain imaging related to psychiatric illnesses, indicating their relevance in neuropharmacology and diagnostics (Blanckaert et al., 2004).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The recommended precautionary statements are P261, P280, P301+P312, P302+P352, P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion, skin contact, or eye contact .

properties

IUPAC Name

(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFOS/c1-11-2-5-13(19)10-15(11)18(21)17-9-8-16(22-17)12-3-6-14(20)7-4-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNLQVKYUASMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1132832-75-7
Record name (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)-2-thienyl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132832757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-BROMO-2-METHYLPHENYL)(5-(4-FLUOROPHENYL)-2-THIENYL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WU245T9GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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